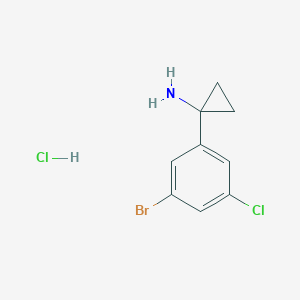

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride

Description

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a halogenated cyclopropylamine derivative characterized by a cyclopropane ring directly attached to a substituted phenyl group (3-bromo, 5-chloro) and an amine functional group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIQOJKYUBMLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)Br)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-5-chlorobenzene.

Cyclopropanation: The 3-bromo-5-chlorobenzene undergoes a cyclopropanation reaction with diazomethane to form 1-(3-bromo-5-chlorophenyl)cyclopropane.

Amination: The cyclopropane derivative is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group, resulting in 1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Imines or nitroso compounds can be obtained.

Reduction Products: Secondary amines or amine derivatives are typically formed.

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. It is also known by its CAS number 2089255-58-1 .

Scientific Research Applications

- Chemistry It serves as a fundamental building block in the synthesis of complex organic molecules.

- Biology This compound is valuable in biological studies, particularly those focused on enzyme inhibition and receptor binding. Preliminary docking studies have suggested that cyclopropyl-amine may have a decreased size of the ring system and more flexible moieties .

- Industry It plays a role in the production of specialty chemicals and materials.

Chemical Reactions

This compound can participate in a variety of chemical reactions due to its structural components:

- Substitution Reactions The bromine and chlorine substituents on the phenyl ring are capable of undergoing nucleophilic substitution reactions.

- Oxidation and Reduction The amine group can be oxidized into imines or reduced to form secondary amines.

- Coupling Reactions It can engage in coupling reactions with other aromatic compounds, leading to the formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern on the phenyl ring significantly impacts electronic and steric properties:

- 1-(3-Bromophenyl)cyclopropan-1-amine hydrochloride (): Lacks the 5-chloro substituent, reducing steric hindrance and electron-withdrawing effects compared to the target compound. This difference may influence binding affinity in biological systems .

- 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (): Bromine at the para position creates distinct dipole interactions compared to the meta-substituted target compound. Para-substituted analogs often exhibit enhanced metabolic stability due to reduced steric clash .

Heterocyclic and Fluorinated Analogs

- 1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride (): Replacing the phenyl ring with thiophene introduces sulfur-mediated electronic effects and alters aromaticity, which may enhance reactivity in cross-coupling reactions .

- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride (): Methoxy groups improve solubility via hydrogen bonding, a property absent in the target compound’s halogen-only substitution .

Structural Modifications on the Cyclopropane Ring

Table 1: Key Properties of Selected Cyclopropylamine Derivatives

*Estimated based on analogs.

Biological Activity

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a novel compound with a cyclopropanamine structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropanamine core with bromine and chlorine substituents on the phenyl ring. Its molecular formula is CHBrClN·HCl, and it has a molecular weight of approximately 270.56 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit tumor growth in specific cancer cell lines by interfering with cell signaling pathways related to proliferation and apoptosis.

- Targeting Enzymatic Pathways : The structural features allow potential interactions with enzymes and receptors involved in cancer progression, although specific binding affinities for this compound are yet to be fully characterized.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Cell Line | IC (µM) | % Inhibition |

|---|---|---|

| T-47D (Breast Cancer) | 10.5 | 85% |

| A549 (Lung Cancer) | 12.3 | 78% |

| HCT116 (Colon Cancer) | 9.8 | 90% |

These results indicate significant cytotoxicity against various cancer cell lines, suggesting that the compound may be a promising candidate for further development in cancer therapy .

Comparative Studies

Comparative studies with structurally similar compounds show that this compound exhibits superior inhibitory effects against certain cancer types. For example, it has been shown to outperform other derivatives in inhibiting growth in T-47D breast cancer cells .

Case Studies

A recent case study highlighted the use of this compound in a preclinical model of breast cancer. The study demonstrated:

- Tumor Size Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Mechanistic Insights : Analysis revealed that treatment led to increased apoptosis markers and decreased proliferation markers in tumor tissues .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

- Moderate systemic exposure post-administration.

- A half-life conducive to therapeutic dosing schedules.

These parameters are crucial for determining optimal dosing regimens in future clinical applications .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves sequential steps:

Cyclopropanation : React a pre-functionalized benzene derivative (e.g., 3-bromo-5-chlorobenzene) with a cyclopropane-forming reagent (e.g., via Simmons–Smith reaction or vinyl cyclopropane intermediates).

Amination : Introduce the amine group using methods like Buchwald–Hartwig amination or reductive amination under inert atmospheres.

Salt Formation : Treat the free amine with hydrochloric acid to yield the hydrochloride salt.

Key considerations include controlling steric hindrance from the bromo and chloro substituents during cyclopropanation .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; UV detection at 254 nm).

- Structural Confirmation :

- NMR : Analyze , , and (if applicable) spectra to confirm cyclopropane ring geometry and substituent positions.

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., verifying the planarity of the cyclopropane ring) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHBrClN·HCl: 248.55 + 36.46 = 285.01 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes or receptors). The cyclopropane’s rigidity reduces conformational entropy, enhancing binding affinity. Halogen atoms (Br, Cl) may form halogen bonds with residues like Tyr or His.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize targets for experimental validation .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

- Case Study : If -NMR shows unexpected splitting patterns, consider:

- Dynamic Effects : Cyclopropane ring strain may cause rapid conformational interconversion, averaging signals. Use variable-temperature NMR to slow dynamics.

- Impurity Identification : Compare experimental HRMS with theoretical isotopic patterns to detect byproducts (e.g., incomplete amination).

- Validation : Cross-reference with X-ray data (SHELX-refined) to confirm bond angles and distances .

Q. How does the compound’s structure influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Buchwald–Hartwig Coupling : The bromo substituent undergoes Pd-catalyzed coupling with amines. Steric hindrance from the cyclopropane may reduce reaction rates. Optimize using XPhos ligands and elevated temperatures (80–100°C).

- Suzuki–Miyaura : Chloro groups are less reactive than bromo; prioritize Pd(OAc)/SPhos catalysts for selective coupling. Monitor regioselectivity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.